Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Spermidine is a natural product found in Camellia sinensis, Pseudomonas hydrogenovora, and other organisms with data available.
Spermidine is a polyamine derived from putrescine that is involved in many biological processes, including the regulation of membrane potential, the inhibition of nitric oxide synthase (NOS) and the induction of autophagy.
Spermidine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Spermidine is a polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine is a metabolite found in or produced by Saccharomyces cerevisiae.
A polyamine formed from putrescine. It is found in almost all tissues in association with nucleic acids. It is found as a cation at all pH values, and is thought to help stabilize some membranes and nucleic acid structures. It is a precursor of spermine.
Spermidine
CAS No.: 124-20-9
VCID: VC21115732
Molecular Formula: C7H19N3
Molecular Weight: 145.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
Spermidine is a polyamine compound with the chemical formula C7H19N3, found in ribosomes and living tissues across various organisms, including plants, animals, and microorganisms . It plays a crucial role in numerous biological processes, including cell growth, proliferation, and death, as well as maintaining membrane potential and controlling intracellular pH and volume . Spermidine is synthesized from putrescine by the enzyme spermidine synthase and serves as a precursor to other polyamines like spermine and thermospermine . Biological FunctionsSpermidine is involved in several key biological functions: Dietary Sources and AbsorptionSpermidine is abundant in various foods, including:
Spermidine is primarily absorbed in the duodenum and proximal jejunum of the small intestine . Health Benefits and Research FindingsResearch highlights several health benefits associated with spermidine:
Applications in Biotechnology and MedicineSpermidine is used in various biotechnological applications: |
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CAS No. | 124-20-9 | ||||||||||||||||||||||||
Product Name | Spermidine | ||||||||||||||||||||||||
Molecular Formula | C7H19N3 | ||||||||||||||||||||||||
Molecular Weight | 145.25 g/mol | ||||||||||||||||||||||||
IUPAC Name | N'-(3-aminopropyl)butane-1,4-diamine | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | ||||||||||||||||||||||||
Standard InChIKey | ATHGHQPFGPMSJY-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | C(CCNCCCN)CN | ||||||||||||||||||||||||
Canonical SMILES | C(CCNCCCN)CN | ||||||||||||||||||||||||
Appearance | Assay:≥98%A neat oil | ||||||||||||||||||||||||
Boiling Point | 129 °C at 1.40E+01 mm Hg | ||||||||||||||||||||||||
Melting Point | < 25 °C | ||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||
Synonyms | N1-(3-Aminopropyl)-1,4-butanediamine; N-(3-Aminopropyl)-1,4-butanediamine; 1,5,10-Triazadecane; 1,8-Diamino-4-azaoctane; 4-Azaoctane-1,8-diamine; N-(3-Aminopropyl)-1,4-diaminobutane; N-(3-Aminopropyl)-4-aminobutylamine; N-(4-Aminobutyl)-1,3-diamino | ||||||||||||||||||||||||
Reference | Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology | ||||||||||||||||||||||||
PubChem Compound | 1102 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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